molecular formula C10H11NO2 B1627507 1-(6-Hydroxyindolin-1-YL)ethanone CAS No. 4770-34-7

1-(6-Hydroxyindolin-1-YL)ethanone

Cat. No.: B1627507
CAS No.: 4770-34-7
M. Wt: 177.2 g/mol
InChI Key: PTYHKNCEOYQXTD-UHFFFAOYSA-N
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Description

1-(6-Hydroxyindolin-1-YL)ethanone is a chemical compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. This compound features an indole ring substituted with a hydroxy group at the 6-position and an ethanone group at the 1-position. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Hydroxyindolin-1-YL)ethanone typically involves the reaction of indolin-6-ol with acetic anhydride. The reaction is carried out in water at room temperature, often with sonication and heating to facilitate the reaction . The detailed steps are as follows:

  • Indolin-6-ol is suspended in deionized water.
  • Acetic anhydride is added dropwise to the suspension.
  • The reaction mixture is subjected to ultrasonication for a brief period.
  • The mixture is then stirred in a water bath to complete the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(6-Hydroxyindolin-1-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).

Major Products Formed

    Oxidation: Formation of 6-oxoindolin-1-yl ethanone.

    Reduction: Formation of 1-(6-hydroxyindolin-1-yl)ethanol.

    Substitution: Formation of various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

1-(6-Hydroxyindolin-1-YL)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Hydroxyindolin-1-YL)ethanone involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the indole ring can interact with receptors and enzymes. These interactions can modulate biological processes, leading to the compound’s observed effects. Specific pathways and targets may include enzymes involved in oxidative stress and signaling pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.

    1-(2-Phenylindol-1-yl)ethanone: A compound with a phenyl group instead of a hydroxy group at the 6-position.

    6-Bromoindole: An indole derivative with a bromine atom at the 6-position.

Uniqueness

1-(6-Hydroxyindolin-1-YL)ethanone is unique due to the presence of both a hydroxy group and an ethanone group on the indole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(6-hydroxy-2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-7(12)11-5-4-8-2-3-9(13)6-10(8)11/h2-3,6,13H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYHKNCEOYQXTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595640
Record name 1-(6-Hydroxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4770-34-7
Record name 1-(6-Hydroxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1-acetyl-6-aminoindoline (D62, 12 g, 0.068 mol) in concentrated sulfuric acid (9 ml) and water (137 ml) was cooled to 0° C. and diazotised by the dropwise addition of sodium nitrite (4.8 g) in water (34 ml), maintaining the temperature at below 5° C. After 0.5 h, the reaction mixture was added to a boiling stirred solution of copper (II) sulfate (69 g) in water (120 ml). After evolution of nitrogen had ceased, the mixture was cooled, and the precipitate collected by filtration, washed with water, then dried. The compound was purified by column chromatography of its 0-acetyl derivative, then hydrolysed with aqueous NaOH at 20° C. over 18 hrs to afford the title compound as a grey solid (2.6 g, 22%).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
137 mL
Type
solvent
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Name
Quantity
34 mL
Type
solvent
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Three
Quantity
69 g
Type
catalyst
Reaction Step Three
Yield
22%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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